5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione involves several steps:
Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.
Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by acetylation.
Fluorination: The protected intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling: The fluorinated intermediate is coupled with 5-fluorouracil in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-fluoro-1-[(2R,5S)-5-(formyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione.
Reduction: Formation of 5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]dihydropyrimidine.
Substitution: Formation of 5-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione.
Scientific Research Applications
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in studies of nucleic acid metabolism and DNA synthesis.
Medicine: Utilized in cancer research, particularly for its role in inhibiting thymidylate synthase, an enzyme crucial for DNA replication.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). By inhibiting this enzyme, the compound disrupts DNA synthesis and repair, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: A prodrug of 5-fluorouracil used in combination therapies.
Uniqueness
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione is unique due to its specific structure, which allows for targeted delivery and activation within the liver. This makes it particularly effective for treating liver metastases compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSSJHFEDAZCZ-CAHLUQPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15379-29-0 | |
Record name | beta-L-2',3'-Didehydro-2',3'-dideoxy-5-fluorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015379290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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